4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride
Overview
Description
4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride is an organic compound with the molecular formula C17H25N5·HCl and a molecular weight of 335.875 . This compound features a pyrazole ring substituted with a piperazine moiety and an aniline group, making it a versatile scaffold in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various biological targets, suggesting a potential for diverse biological activity .
Mode of Action
Related compounds have been shown to exhibit their effects through various mechanisms, such as nucleophilic addition-elimination reactions .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, suggesting a potential for diverse biological activity .
Result of Action
Related compounds have been shown to exhibit various biological activities, suggesting a potential for diverse biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of 1,3,5-trimethylpyrazole with appropriate reagents under controlled conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrazole derivative reacts with piperazine.
Introduction of the Aniline Group: The final step involves the coupling of the piperazine-pyrazole intermediate with aniline, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and aniline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted aniline or piperazine derivatives.
Scientific Research Applications
4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Properties
IUPAC Name |
4-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5.ClH/c1-13-17(14(2)20(3)19-13)12-21-8-10-22(11-9-21)16-6-4-15(18)5-7-16;/h4-7H,8-12,18H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCQLBILGMNLDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCN(CC2)C3=CC=C(C=C3)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431965-19-3 | |
Record name | Benzenamine, 4-[4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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